molecular formula C18H14N4OS B2672811 3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole CAS No. 1170790-81-4

3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2672811
CAS No.: 1170790-81-4
M. Wt: 334.4
InChI Key: KDJRLJIDCCJXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a pyrazole ring, an oxadiazole ring, and a methylsulfanyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antileishmanial, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of catalysts such as sodium acetate and solvents like acetic acid, with reactions carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sodium acetate, acetic acid.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a methylsulfanyl-substituted phenyl group. This unique structure contributes to its diverse reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-24-14-9-7-13(8-10-14)17-20-18(23-22-17)15-11-19-21-16(15)12-5-3-2-4-6-12/h2-10,15-16,19,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFUPBVYEZEZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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